

# An In-depth Technical Guide on the Thermodynamic Stability of Iodine Tribromide

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## Compound of Interest

Compound Name: Iodine tribromide

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This technical guide provides a comprehensive overview of the thermodynamic stability of **iodine tribromide** ( $\text{IBr}_3$ ). It covers the molecule's structure, key thermodynamic parameters, degradation pathways, and the experimental protocols used to determine these properties.

## Introduction to Iodine Tribromide ( $\text{IBr}_3$ )

**Iodine tribromide** is an interhalogen compound with the chemical formula  $\text{IBr}_3$ .<sup>[1]</sup> It exists as a dark brown liquid and is miscible with organic solvents like ethanol and ether.<sup>[1][2]</sup> As an interhalogen, its chemistry is marked by high reactivity and strong oxidizing properties.<sup>[2]</sup> The electronegativity difference between iodine (2.66) and bromine (2.96) results in polar covalent I-Br bonds, making the iodine atom an electrophilic center susceptible to nucleophilic attack.<sup>[3]</sup> <sup>[4]</sup> This inherent reactivity is central to both its utility in chemical synthesis and its thermodynamic instability. Understanding its stability is crucial for its storage, handling, and application in fields such as organic synthesis and semiconductor manufacturing.<sup>[1][2][3]</sup>

## Molecular Structure and Bonding

The thermodynamic stability of a molecule is intrinsically linked to its structure. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, **iodine tribromide** adopts a T-shaped molecular geometry.<sup>[2][3]</sup>

- Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine.<sup>[3]</sup>

- **Electron Geometry:** The central iodine atom is surrounded by five electron pairs (three bonding pairs from the I-Br bonds and two non-bonding lone pairs). These five pairs arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[\[3\]](#)[\[5\]](#)
- **Molecular Geometry:** To minimize electron-electron repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramid. This forces the three bromine atoms into a T-shape around the central iodine atom.[\[2\]](#)[\[3\]](#)[\[5\]](#) The bond angles are approximately 90° and 180°.[\[5\]](#)

This arrangement, featuring hypervalent iodine and significant lone-pair repulsion, contributes to the molecule's reactivity and inherent instability compared to simpler diatomic halogens.

## Thermodynamic Data

Quantitative thermodynamic data for **iodine tribromide** is not extensively reported in the literature. However, data for the related, more stable interhalogen iodine monobromide (IBr) is well-characterized and provides a useful reference point for understanding the thermodynamics of iodine-bromine compounds.

Table 1: Physical and Chemical Properties of **Iodine Tribromide** (IBr<sub>3</sub>)

Property	Value	Reference
Chemical Formula	IBr <sub>3</sub>	<a href="#">[1]</a>
Molar Mass	366.61 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Dark brown liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Geometry	T-shaped	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	7789-58-4	<a href="#">[1]</a> <a href="#">[6]</a>

| IUPAC Name | tribromo-λ<sup>3</sup>-iodane |[\[3\]](#)[\[6\]](#) |

Table 2: Thermodynamic Data for Iodine Monobromide (IBr) (for reference)

Thermodynamic Parameter	Value	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	$41.6 \pm 0.4 \text{ kJ/mol}$	[7]
Standard Entropy ( $S^\circ_{\text{gas}}$ , 1 bar)	$258.66 \pm 0.01 \text{ J/mol}\cdot\text{K}$	[8]
Electron Affinity	$2.5 \pm 0.2 \text{ eV}$	[8]

Note: These values are for IBr (gas phase) and serve as an illustration for a related iodine-bromine compound. Specific, experimentally verified thermodynamic values for IBr<sub>3</sub> are scarce.

The Gibbs free energy ( $\Delta G$ ) of a reaction determines its spontaneity and is related to enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) by the equation:  $\Delta G = \Delta H - T\Delta S$ . [9] For IBr<sub>3</sub>, the decomposition reactions are generally spontaneous (negative  $\Delta G$ ) under ambient conditions, highlighting its thermodynamic instability. [9][10]

## Factors Affecting Stability and Degradation Pathways

The stability of **iodine tribromide** is compromised by several degradation pathways, including thermal decomposition, hydrolysis, photodegradation, and disproportionation. [2]

### Thermal Decomposition

IBr<sub>3</sub> is thermally sensitive. When heated, it readily decomposes into iodine monobromide (IBr) and elemental bromine (Br<sub>2</sub>). This process underscores the relative instability of the IBr<sub>3</sub> molecule compared to the simpler interhalogen.

### Hydrolysis

Hydrolysis is a primary degradation pathway for IBr<sub>3</sub>, occurring upon contact with water or atmospheric moisture. [2] The reaction is complex, involving the formation of intermediate species like hypoiodous acid and hypobromous acid, ultimately yielding hydrogen iodide (HI), hydrogen bromide (HBr), and iodic acid (HIO<sub>3</sub>). [2] The polar nature of the I-Br bonds facilitates nucleophilic attack by water molecules on the electron-deficient iodine center. [2]

Caption: Hydrolysis degradation pathway of  $\text{IBr}_3$ .

## Photochemical Degradation

**Iodine tribromide** is susceptible to photodegradation, particularly under UV radiation (334-365 nm).[2] This process involves the homolytic cleavage of the I-Br bonds, which generates reactive halogen radicals. The choice of solvent can significantly influence its photochemical stability.[2]

## Disproportionation

A degradation pathway characteristic of interhalogen compounds is disproportionation. For  $\text{IBr}_3$ , this involves the slow conversion into iodine monobromide ( $\text{IBr}$ ) and a higher-order interhalogen, which is likely iodine pentabromide ( $\text{IBr}_5$ ), although the exact nature of the higher bromide can be complex.[2] The reaction proceeds as follows:  $3\text{IBr}_3 \rightarrow \text{IBr} + \text{IBr}_5$ [2] This reaction has a reported rate constant of  $8.9 \times 10^{-6} \text{ s}^{-1}$ , indicating that while slow, it can become a significant degradation route over long-term storage.[2]

Caption: Disproportionation of **Iodine Tribromide**.

## Experimental Protocols

Determining the thermodynamic stability of a compound like  $\text{IBr}_3$  involves its synthesis, characterization, and direct measurement of its thermodynamic properties.

## Synthesis: Direct Combination of Elements

**Iodine tribromide** is typically synthesized by the direct reaction of elemental iodine and bromine.[2][3]

- Objective: To synthesize  $\text{IBr}_3$  from its constituent elements.
- Materials: Elemental iodine ( $\text{I}_2$ ), liquid bromine ( $\text{Br}_2$ ), reaction vessel (Schlenk flask), inert atmosphere (Nitrogen or Argon).
- Procedure:
  - The reaction vessel is dried and flushed with an inert gas to exclude moisture.

- A stoichiometric amount of elemental iodine ( $I_2$ ) is placed in the vessel.
- A 1:3 molar ratio of iodine to bromine ( $I_2 + 3Br_2 \rightarrow 2IBr_3$ ) is required.[2][3] Liquid bromine is added slowly and carefully to the iodine under controlled temperature conditions, often at elevated temperatures to initiate the reaction.[2]
- The mixture is stirred under an inert atmosphere until the reaction is complete, indicated by the formation of a homogenous dark brown liquid.
- Precise control of stoichiometry is critical to minimize the formation of other interhalogens like  $IBr$ . [3]

## Characterization: Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is used to confirm the T-shaped structure of  $IBr_3$  by probing its vibrational modes.[3]

- Objective: To obtain the vibrational spectrum of  $IBr_3$  to confirm its molecular structure.
- Instrumentation: FT-IR Spectrometer, Raman Spectrometer.
- Procedure:
  - A sample of the synthesized  $IBr_3$  is prepared. Due to its reactivity with moisture, sample handling must be performed in a dry environment (e.g., a glovebox).
  - For IR spectroscopy, the sample may be analyzed as a thin film between two IR-transparent windows (e.g., KBr or AgCl).
  - For Raman spectroscopy, the liquid sample can be held in a sealed capillary tube.
  - The spectra are recorded over the appropriate frequency range.
  - The observed vibrational frequencies are compared with theoretical values calculated for a T-shaped ( $C_{2v}$  symmetry) molecule to confirm its structure.

## Thermodynamic Measurement: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes (enthalpy,  $\Delta H$ ) associated with a chemical reaction or binding event, from which the binding constant ( $K_a$ ), entropy ( $\Delta S$ ), and stoichiometry ( $n$ ) can be derived. While often used for biomolecular interactions, the principles apply to studying the thermodynamics of any chemical reaction in solution.<sup>[11][12]</sup>

- Objective: To determine the enthalpy of a reaction involving  $\text{IBr}_3$  (e.g., its interaction with a Lewis base) to probe its stability and reactivity.
- Instrumentation: Isothermal Titration Calorimeter.
- Procedure:
  - A solution of  $\text{IBr}_3$  is prepared in an appropriate non-reactive, dry solvent and loaded into the sample cell of the calorimeter.
  - A solution of a reactant (e.g., a Lewis base) is loaded into the titration syringe.
  - A series of small, precise injections of the reactant are made into the  $\text{IBr}_3$  solution at a constant temperature.
  - The heat released or absorbed during the reaction after each injection is measured with high sensitivity.
  - The resulting data (heat per injection vs. molar ratio) is fitted to a binding or reaction model.
- Data Analysis: The fitting procedure yields the enthalpy change ( $\Delta H$ ) and the association constant ( $K_a$ ). The Gibbs free energy ( $\Delta G$ ) and entropy change ( $\Delta S$ ) are then calculated using the following equations:
  - $\Delta G = -RT \ln(K_a)$
  - $\Delta G = \Delta H - T\Delta S$ , which can be rearranged to  $\Delta S = (\Delta H - \Delta G) / T$

Caption: Workflow for assessing thermodynamic stability.

## Conclusion

**Iodine tribromide** is a thermodynamically unstable interhalogen compound. Its T-shaped molecular geometry, featuring a hypervalent iodine atom and significant lone pair repulsion, predisposes it to decomposition. The primary degradation pathways include thermal decomposition, hydrolysis, photodegradation, and disproportionation. Due to its inherent instability, quantitative thermodynamic data such as the enthalpy and Gibbs free energy of formation are not readily available. However, its reactivity can be characterized using established experimental protocols like direct synthesis, vibrational spectroscopy, and calorimetry. A thorough understanding of these stability-defining factors is essential for the safe handling, storage, and effective application of **iodine tribromide** in scientific and industrial contexts.

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